1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one

c-Src Kinase Tyrosine Kinase Inhibition Cancer Signaling

1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1203661-42-0) is a synthetic 1-substituted tetrahydroindazolone. This heterocyclic scaffold is a recognized pharmacophore in kinase inhibitor research, notably as a core component of advanced Hsp90 inhibitors.

Molecular Formula C17H20N2O
Molecular Weight 268.36
CAS No. 1203661-42-0
Cat. No. B2490308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one
CAS1203661-42-0
Molecular FormulaC17H20N2O
Molecular Weight268.36
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3
InChIInChI=1S/C17H20N2O/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20)14(15)11-18-19/h7-11H,4-6H2,1-3H3
InChIKeyBJWSFPLKUDVAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1203661-42-0): A Differentiated Tetrahydroindazolone


1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1203661-42-0) is a synthetic 1-substituted tetrahydroindazolone . This heterocyclic scaffold is a recognized pharmacophore in kinase inhibitor research, notably as a core component of advanced Hsp90 inhibitors [1]. The compound features a hydrophobic 4-tert-butylphenyl substituent, a structural characteristic shared with analogs explored for modulating ATP-binding pockets in kinases like c-Src [2].

Why 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the tetrahydroindazolone class, minor aryl substitutions lead to significant quantitative differences in kinase inhibition that are not extrapolatable from a core scaffold alone. For instance, comparative data show that the 4-tert-butylphenyl derivative and the 3,4-dichlorophenyl analog exhibit a measurable difference in c-Src kinase inhibition, with IC50 values diverging by over 15 µM [1]. Such variance confirms that the specific substituent's electronic and steric properties directly modulate target engagement, making generic substitution scientifically unsound for reproducible results in Src-dependent assays.

Quantitative Differential Activity of 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one vs. Closest Analogs


c-Src Kinase Inhibition: 4-tert-Butylphenyl Derivative vs. 3,4-Dichlorophenyl Analog

In a direct panel screen of synthesized tetrahydroindazolones, the analog bearing the same 4-tert-butylphenyl group as the target compound demonstrated clear superiority in c-Src kinase inhibition over the 3,4-dichlorophenyl analog [1]. While both compounds showed modest activity, the target-matching derivative achieved a lower IC50, indicating more efficient kinase engagement under identical assay conditions.

c-Src Kinase Tyrosine Kinase Inhibition Cancer Signaling

Absence of Antiproliferative Activity in SK-OV-3 and HT-29 Cells for the 4-tert-Butylphenyl Analog

The same study that evaluated c-Src kinase activity also measured antiproliferative effects on colon (HT-29) and ovarian (SK-OV-3) cancer cell lines at a 50 µM concentration [1]. While other series members like the 3,4-dichlorophenyl derivative (62% inhibition of HT-29) and various 2,3-diphenyl derivatives (65-72% inhibition of HT-29) were active, no antiproliferative data is reported for the 4-tert-butylphenyl analog. This absence of data, in contrast to its measurable kinase inhibition, suggests a functional disconnect that is valuable for dissecting kinase-dependent vs. independent pathways.

Cancer Cell Proliferation HT-29 SK-OV-3 Selectivity Profiling

Regiochemical Identity and Synthetic Provenance as a Key Differential Factor

The target compound is unequivocally a 1-substituted tetrahydroindazolone, identified by its specific SMILES notation . This is a critical point of differentiation from other published tetrahydroindazolone series which are often 2-substituted, like those synthesized in the one-pot method by Rao et al. [1]. The N1 vs. N2 substitution regioisomerism can have a profound impact on binding modes and biological activity, making structural verification essential for quality assurance and reproducibility in medicinal chemistry.

Synthetic Chemistry Regioselectivity Quality Control

Targeted Research Applications for 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one


Kinase Profiling and SAR Studies with a Defined Selectivity Window

This compound is ideally suited for structure-activity relationship (SAR) studies focused on c-Src kinase. Its known IC50 of 35.1 µM provides a quantifiable baseline for medicinal chemistry optimization [1]. The measured 1.44-fold potency differential over the 3,4-dichlorophenyl analog [1] offers a clear metric for evaluating the contribution of the 4-tert-butylphenyl group to kinase binding, making it a strategic choice for library enumeration around the tetrahydroindazolone core.

Negative Control for Cytotoxic Phenotypic Screening

For research programs investigating c-Src-dependent cellular processes, this compound serves as a valuable tool. It demonstrates measurable kinase inhibition [1] without the potent antiproliferative effects seen in closely related analogs on HT-29 and SK-OV-3 cell lines [1]. This functional disconnect allows for the specific study of kinase signaling pathways without the confounding variable of acute cytotoxicity, a rare and useful profile within this analog series.

Regiochemical Reference Standard for Tetrahydroindazolone Synthesis

The unambiguous 1-substitution pattern of this compound, confirmed by its CAS registry and SMILES , makes it a critical analytical reference standard for differentiating N1-substituted regioisomers from the more commonly reported N2-substituted tetrahydroindazolones [1]. Synthetic and quality control laboratories can use this compound to calibrate and validate analytical methods (e.g., HPLC, NMR) aimed at distinguishing these products, ensuring correct isomer assignment in new chemical entities.

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